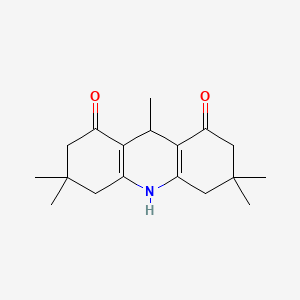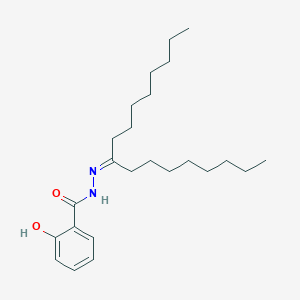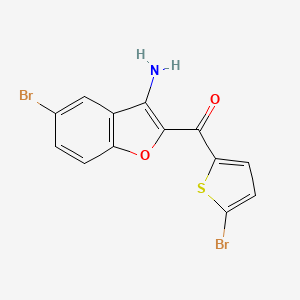
3,3,6,6,9-pentamethyl-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3,6,6,9-ペンタメチル-3,4,6,7,9,10-ヘキサヒドロアクリジン-1,8(2H,5H)-ジオンは、独特の構造を持つ複雑な有機化合物です。この化合物は、医薬品化学や材料科学など、さまざまな分野で多岐にわたる用途が知られているアクリジン誘導体のクラスに属しています。
準備方法
合成経路と反応条件
3,3,6,6,9-ペンタメチル-3,4,6,7,9,10-ヘキサヒドロアクリジン-1,8(2H,5H)-ジオンの合成は、通常、複数段階の有機反応を伴います。一般的な方法の1つは、適切なケトンとアミンを酸性または塩基性条件下で縮合させ、その後環化とメチル化のステップを行うことです。反応条件は、高い収率と純度を確保するために、しばしば制御された温度と触媒の使用を必要とします。
工業生産方法
工業的な設定では、この化合物の製造は、反応パラメータが綿密に制御される大規模なバッチ反応器で行われる場合があります。温度、圧力、pHレベルを監視するための自動システムを使用することで、製造プロセスの一貫性と効率が確保されます。
科学的研究の応用
3,3,6,6,9-ペンタメチル-3,4,6,7,9,10-ヘキサヒドロアクリジン-1,8(2H,5H)-ジオンは、科学研究において幅広い用途があります。
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: 抗菌剤や抗がん剤としての可能性について調査されています。
医学: 抗炎症作用や鎮痛作用など、薬理学的特性について研究されています。
工業: 安定した構造のために、染料や顔料の開発に使用されています。
作用機序
3,3,6,6,9-ペンタメチル-3,4,6,7,9,10-ヘキサヒドロアクリジン-1,8(2H,5H)-ジオンの作用機序は、特定の分子標的との相互作用を含みます。生物系では、DNAやタンパク質と相互作用し、細胞過程の阻害につながる可能性があります。関与する経路には、しばしば酵素活性の阻害やシグナル伝達機構の干渉が含まれます。
類似化合物の比較
類似化合物
- 3,3,6,6-テトラメチル-3,4,6,7,9,10-ヘキサヒドロアクリジン-1,8(2H,5H)-ジオン
- 3,3,6,6,9,9-ヘキサメチル-3,4,6,7,9,10-ヘキサヒドロアクリジン-1,8(2H,5H)-ジオン
独自性
類似化合物と比較して、3,3,6,6,9-ペンタメチル-3,4,6,7,9,10-ヘキサヒドロアクリジン-1,8(2H,5H)-ジオンは、より高い安定性と特定の反応性パターンなどの独自の特性を示します。
類似化合物との比較
- 3,3,6,6,10-Pentamethyl-9-[4-[5-(1,2-dithiolane-3-yl)pentanoylamino]phenyl]-1,2,3,4,5,6,7,8,9,10-decahydroacridine-1,8-dione
- 1,2,3,5,6,7-Hexahydro-1,1,2,3,3-pentamethyl-4H-inden-4-one
Uniqueness: 3,3,6,6,9-PENTAMETHYL-1,2,3,4,5,6,7,8,9,10-DECAHYDROACRIDINE-1,8-DIONE stands out due to its specific structural features and the presence of multiple methyl groups, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for various research and industrial applications.
化学反応の分析
反応の種類
3,3,6,6,9-ペンタメチル-3,4,6,7,9,10-ヘキサヒドロアクリジン-1,8(2H,5H)-ジオンは、さまざまな化学反応を起こし、以下のようなものがあります。
酸化: この化合物は、過マンガン酸カリウムや三酸化クロムなどの強力な酸化剤を使用して酸化することができます。
還元: 還元反応は、水素化リチウムアルミニウムなどの還元剤を使用して行うことができます。
置換: ハロゲン化誘導体を形成することができる求核置換反応は一般的です。
一般的な試薬と条件
酸化: 酸性媒体中の過マンガン酸カリウム。
還元: 無水エーテル中の水素化リチウムアルミニウム。
置換: 塩化チオニルなどのハロゲン化剤。
生成される主な生成物
酸化: カルボン酸またはケトンの生成。
還元: アルコールまたはアミンの生成。
置換: ハロゲン化アクリジン誘導体の生成。
特性
分子式 |
C18H25NO2 |
|---|---|
分子量 |
287.4 g/mol |
IUPAC名 |
3,3,6,6,9-pentamethyl-2,4,5,7,9,10-hexahydroacridine-1,8-dione |
InChI |
InChI=1S/C18H25NO2/c1-10-15-11(6-17(2,3)8-13(15)20)19-12-7-18(4,5)9-14(21)16(10)12/h10,19H,6-9H2,1-5H3 |
InChIキー |
BZTGVBSTOUKXCI-UHFFFAOYSA-N |
正規SMILES |
CC1C2=C(CC(CC2=O)(C)C)NC3=C1C(=O)CC(C3)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N'-[(E)-[5-(2-Chloro-5-nitrophenyl)furan-2-YL]methylidene]pyridine-3-carbohydrazide](/img/structure/B11545221.png)
![4-{(E)-[2-(cyanoacetyl)hydrazinylidene]methyl}-2-methoxyphenyl 3-chloro-1-benzothiophene-2-carboxylate](/img/structure/B11545232.png)
![2-(2,4-dibromophenyl)-4-[(E)-(heptylimino)methyl]-5-methyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B11545237.png)

![5-{[1-(4-chlorophenyl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11545240.png)
![4-[(E)-(2-{(2E)-3-(1,3-benzodioxol-5-yl)-2-[(phenylcarbonyl)amino]prop-2-enoyl}hydrazinylidene)methyl]phenyl 3-fluorobenzoate](/img/structure/B11545254.png)
![4-bromo-2-[(E)-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylimino)methyl]phenol](/img/structure/B11545255.png)
![N'-[(E)-(5-chloro-2-hydroxyphenyl)methylidene]-2-(4-chlorophenoxy)acetohydrazide](/img/structure/B11545257.png)
![4-[(3-methoxyphenyl)amino]-3,5-dinitro-N-[4-(octyloxy)phenyl]benzamide](/img/structure/B11545258.png)
![3-methyl-2-nitro-11H-indeno[1,2-b]quinolin-11-one](/img/structure/B11545259.png)

![(5Z)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-1-(4-methoxyphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B11545274.png)
![Bis[2-(4-bromophenyl)-2-oxoethyl] biphenyl-3,4'-dicarboxylate](/img/structure/B11545279.png)
![N'-[(E)-(5-bromothiophen-2-yl)methylidene]-2-(3-chlorophenoxy)acetohydrazide](/img/structure/B11545282.png)
